Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
CAS No.: 1277168-52-1
Cat. No.: VC0232308
Molecular Formula: C14H23BN2O4
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate - 1277168-52-1](/images/no_structure.jpg)
Specification
CAS No. | 1277168-52-1 |
---|---|
Molecular Formula | C14H23BN2O4 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 |
SMILES | CC(C)(C)OC(=O)N1CCCC2C1CCN2 |
Introduction
Chemical Identity and Basic Properties
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate (CAS: 1211583-65-1) is a heterocyclic organic compound featuring a bicyclic structure with a fully saturated (octahydro) pyrrolo[3,2-b]pyridine core and a tert-butyl carboxylate functional group. This compound belongs to the class of fused bicyclic nitrogen-containing heterocycles, which have garnered significant interest in medicinal chemistry and organic synthesis.
The compound is characterized by its molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It typically appears as a white to yellow solid at room temperature . The presence of two nitrogen atoms in the bicyclic system along with the tert-butoxycarbonyl (Boc) protecting group makes this compound particularly valuable as a building block in organic synthesis.
Table 1: Chemical Identity and Basic Properties
Parameter | Value |
---|---|
Common Name | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate |
CAS Number | 1211583-65-1 |
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-Butyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate |
InChI | 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key | JNZMRBKTBFPQJA-UHFFFAOYSA-N |
Physical Appearance | White to Yellow Solid |
The compound is typically stored in refrigerated conditions, protected from light, and under an inert atmosphere to prevent degradation . These storage requirements suggest potential sensitivity to oxidation and hydrolysis, which is consistent with similar Boc-protected nitrogen heterocycles.
Structural Characteristics
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate features a saturated bicyclic skeleton consisting of fused pyrrolidine and piperidine rings. This bicyclic system, known as pyrrolo[3,2-b]pyridine, contains two nitrogen atoms in different rings, creating a unique spatial arrangement that can be exploited in molecular recognition and drug design.
The compound's structure can be better understood by analyzing its key components:
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The octahydropyrrolo[3,2-b]pyridine core - a fully saturated bicyclic system with two nitrogen atoms
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The tert-butoxycarbonyl (Boc) group - attached to the nitrogen at position 4 of the bicyclic system
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The specific fusion pattern [3,2-b] - indicating the connection points between the pyrrole and pyridine rings
The Boc protecting group is particularly significant as it can be selectively cleaved under acidic conditions, revealing a secondary amine that can be further functionalized. This property makes the compound an excellent scaffold for building more complex molecules through selective transformations.
The presence of the saturated bicyclic system creates a rigid three-dimensional structure with specific spatial arrangements of functional groups, which can be crucial for biological activity when incorporated into drug candidates. The octahydro nature of the compound indicates that all positions in the bicyclic system are fully saturated (contain only single bonds), providing stability and conformational rigidity.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
Property | Value | Notes |
---|---|---|
Physical State | White to Yellow Solid | At room temperature |
Melting Point | Not available | Not reported in available literature |
Boiling Point | Not available | Not reported in available literature |
Density | Not available | Not reported in available literature |
Solubility | Likely soluble in organic solvents | Based on structure and polarity |
Stability | Requires refrigeration, dark storage | Sensitive to heat and light |
pKa | Not available | Not reported in available literature |
Optical Rotation | Not available | Not reported in available literature |
The chemical reactivity of this compound is largely determined by the presence of two nitrogen atoms and the tert-butoxycarbonyl group. The secondary amine within the pyrrolidine ring can participate in various reactions, including alkylation, acylation, and other nucleophilic substitutions. The Boc-protected nitrogen can be deprotected under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) to reveal a secondary amine functionality for further transformations.
Due to its bicyclic structure, the compound likely exhibits interesting conformational properties that could influence its reactivity and potential interactions with biological targets. The rigid framework provides well-defined spatial arrangements of functional groups, which can be advantageous in drug design and development.
Approach | Starting Materials | Key Steps | Advantages |
---|---|---|---|
Cyclization Method | N-benzyl piperidine derivatives | Cyclization, hydrogenation, Boc protection | Scalable, uses accessible starting materials |
Reductive Amination | Suitable dialdehyde or diketone | Formation of bicyclic system, reduction, Boc protection | Potential for stereocontrol |
Ring Expansion | Cyclic precursors | Ring expansion, functionalization | Alternative approach for specific substitution patterns |
One embodiment in the patent literature describes the preparation of "six hydrogen-pyrrolo-[3,2-c]pyridine-1,3a-dicarboxylic acid-1-tertiary butyl ester" through a process involving dissolution in methanol, addition of 10% Pd/C catalyst, and overnight hydrogenation to remove a benzyl group . While this is for a related isomer, similar hydrogenation conditions might be applicable in the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate.
Applications in Research and Development
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate has potential applications in various fields, particularly in pharmaceutical research and drug discovery. Its unique structural features make it valuable as a building block or intermediate in the synthesis of more complex bioactive molecules.
Pharmaceutical Applications
This compound is classified as part of "Protein Degrader Building Blocks" according to some suppliers , suggesting its potential role in the development of proteolysis targeting chimeras (PROTACs) or other protein degradation technologies. These emerging technologies represent a paradigm shift in drug discovery, enabling the targeting of previously "undruggable" proteins.
The bicyclic pyrrolopyridine scaffold is found in various bioactive compounds, suggesting potential applications in the development of:
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Antimicrobial agents: Nitrogen-containing heterocycles frequently demonstrate activity against bacterial and fungal pathogens
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Antitumor compounds: Similar structural motifs have shown cytotoxic effects against cancer cell lines
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Neuroprotective agents: Related compounds have demonstrated potential in neuropharmacology
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Receptor modulators: The rigid bicyclic structure can provide favorable interactions with biological targets
Synthetic Applications
The presence of the tert-butoxycarbonyl (Boc) protecting group makes this compound particularly valuable in multistep organic syntheses. The Boc group can be selectively removed under acidic conditions to reveal a secondary amine, which can then be further functionalized. This property enables the construction of complex molecules through sequential transformations.
Additionally, the rigid bicyclic structure provides a well-defined three-dimensional scaffold that can be used to construct molecules with specific spatial arrangements of functional groups. This is particularly important in medicinal chemistry, where the three-dimensional structure of a molecule can significantly impact its biological activity.
Table 4: Potential Applications of tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
Field | Potential Applications | Relevant Features |
---|---|---|
Medicinal Chemistry | Building block for bioactive compounds | Bicyclic scaffold, Boc-protected nitrogen |
Protein Degradation | Component of PROTAC molecules | Structural rigidity, functional group placement |
Chemical Biology | Tool compounds for biological research | Well-defined spatial arrangement |
Materials Science | Precursor for specialty materials | Nitrogen-containing heterocyclic structure |
Catalysis | Ligand precursor | Rigid bicyclic framework with nitrogen atoms |
Structure-Related Compounds and Analogs
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate belongs to a family of structurally related compounds that differ in the position of the tert-butyl carboxylate group or the orientation of the pyrrole and pyridine rings. Understanding the relationships between these compounds can provide insights into structure-activity relationships and guide the design of new bioactive molecules.
Table 5: Structurally Related Compounds
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | 1211586-14-9 | C₁₂H₂₂N₂O₂ | Boc group on position 1 instead of 4 |
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate | 186203-81-6 | C₁₂H₂₀N₂O₂ | Different ring fusion pattern [3,4-b] |
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate | 1277168-52-1 | C₁₂H₂₂N₂O₂ | Specific stereochemistry defined |
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | Not specified | C₁₂H₂₂N₂O₂ | Different ring fusion pattern [3,2-c] |
The structural diversity among these related compounds allows for the exploration of structure-activity relationships in drug discovery. Different positions of the Boc group or variations in the fusion pattern of the bicyclic system can significantly impact the compound's interactions with biological targets and its pharmacological properties.
These structural analogs may exhibit different biological activities, physicochemical properties, and synthetic utility. Comparative studies of these compounds could provide valuable insights for the design and development of new therapeutic agents based on the pyrrolopyridine scaffold.
Parameter | Details | Implications |
---|---|---|
GHS Pictogram | GHS07 | Indicates irritant properties |
Signal Word | Warning | Lower hazard level than "Danger" |
Hazard Statements | H315, H319, H335 | Skin irritation, eye irritation, respiratory irritation |
Precautionary Statements | P261, P280, P301, P302, P305, P312, P338, P351, P352 | Guidelines for safe handling |
The hazard statements indicate that the compound:
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
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May cause respiratory irritation (H335)
For safe handling, the following precautions are recommended:
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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Follow specific instructions if swallowed, on skin, or in eyes (P301, P302, P305)
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Call a poison center/doctor if feeling unwell (P312)
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Remove contact lenses if present and continue rinsing (P338)
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Rinse cautiously with water for several minutes (P351)
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Wash with plenty of water (P352)
For storage, it is recommended to keep the compound in a refrigerator, protected from light, and under an inert atmosphere . These conditions help maintain the compound's stability and prevent degradation, which is particularly important for compounds containing the Boc protecting group, as it can be sensitive to acids and elevated temperatures.
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